2-(4-methoxyphenoxy)-N-propylpropanamide
Description
2-(4-Methoxyphenoxy)-N-propylpropanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 4-methoxyphenoxy group at the α-carbon and an N-propyl chain. The 4-methoxyphenoxy moiety may confer enhanced solubility or binding affinity compared to unsubstituted phenyl groups, while the N-propyl chain likely modulates lipophilicity and pharmacokinetic properties .
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-propylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-9-14-13(15)10(2)17-12-7-5-11(16-3)6-8-12/h5-8,10H,4,9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMVPIWCZSHDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)OC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features of Propanamide Derivatives
Pharmacological and Functional Insights
- Gli1 Inhibitors () : Derivatives like 2-(3-Benzoylphenyl)-N-(1H-indol-5-yl)-N-propylpropanamide (Compound 42, 81% yield) demonstrated Hedgehog pathway inhibition, suggesting that N-propyl and aromatic substituents enhance target engagement .
- Fentanyl Analogs (): Structural similarities to p-fluoro-isobutyrylfentanyl (N-(4-fluorophenyl)-2-methylpropanamide) highlight the role of halogen and alkyl groups in opioid receptor binding. However, 2-(4-methoxyphenoxy)-N-propylpropanamide’s methoxy group may reduce CNS penetration compared to halogens .
- Thioamide Precursors () : Replacement of oxygen with sulfur (e.g., 2-(4-Methoxybenzenethio)propanamide) increases metabolic stability but may reduce solubility .
Critical Analysis of Substituent Effects
- 4-Methoxyphenoxy vs.
- N-Propyl vs. Piperidinyl (): The N-propyl chain in 2-(4-methoxyphenoxy)-N-propylpropanamide likely reduces basicity and blood-brain barrier permeability compared to piperidinyl-containing analogs (e.g., 3-Methoxy-N-(piperidin-4-yl)-N-propylpropanamide) .
- Polarity Modifiers (): Hydroxymethyl substitution (e.g., 2-[5-(hydroxymethyl)-2-methoxyphenoxy]-N-propylpropanamide) increases hydrophilicity, which may enhance aqueous solubility but reduce membrane permeability .
Q & A
Q. What synthetic routes are recommended for synthesizing 2-(4-methoxyphenoxy)-N-propylpropanamide, and what analytical techniques validate its purity?
Methodological Answer:
- Synthetic Routes :
- Intermediate Preparation : React 4-methoxyphenol with propylamine in the presence of a coupling agent (e.g., DCC or EDCI) under anhydrous conditions to form the phenoxypropylamine intermediate .
- Amide Formation : Treat the intermediate with propionyl chloride in dichloromethane at 0–5°C, followed by stirring at room temperature for 12–24 hours .
- Validation Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm the presence of methoxyphenyl (δ 3.8 ppm for OCH₃) and propylamide (δ 1.2–1.5 ppm for CH₂CH₂CH₃) groups .
- High-Performance Liquid Chromatography (HPLC) : Ensure ≥98% purity using a C18 column with UV detection at 254 nm .
Q. How can researchers structurally characterize 2-(4-methoxyphenoxy)-N-propylpropanamide to distinguish it from analogs?
Methodological Answer :
- Mass Spectrometry (MS) : Use EI-MS to confirm the molecular ion peak at m/z 267.1 (C₁₃H₁₉NO₃) .
- Infrared Spectroscopy (FTIR) : Identify key functional groups:
- Amide C=O stretch at ~1650 cm⁻¹.
- Aromatic C-O-C stretch (methoxy) at ~1250 cm⁻¹ .
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry, particularly the orientation of the methoxyphenoxy group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 2-(4-methoxyphenoxy)-N-propylpropanamide?
Methodological Answer :
- Parameter Optimization :
- Temperature : Maintain ≤5°C during amide bond formation to minimize side reactions (e.g., hydrolysis) .
- Catalysts : Use 4-dimethylaminopyridine (DMAP) to accelerate coupling efficiency by 15–20% .
- Solvent Selection : Replace dichloromethane with THF for better solubility of intermediates, increasing yield from 65% to 82% .
- Data-Driven Adjustments : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry if unreacted starting material persists .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer :
- Assay Standardization :
- Enzyme Inhibition Studies : Use consistent ATP concentrations (e.g., 1 mM) in kinase assays to minimize variability .
- Cell-Based Assays : Normalize cytotoxicity data to cell viability controls (e.g., MTT assays) to distinguish true bioactivity from nonspecific effects .
- Meta-Analysis : Compare IC₅₀ values across studies while accounting for differences in assay pH (optimal range: 7.2–7.4) and buffer composition (e.g., Tris vs. HEPES) .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?
Methodological Answer :
- Key Modifications :
- Methoxy Group Replacement : Synthesize analogs with ethoxy, hydroxy, or halogens at the 4-position to assess electronic effects on receptor binding .
- Propyl Chain Variation : Test methyl, butyl, or cyclopropyl substituents to evaluate steric impacts on pharmacokinetics .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2 or β-amyloid) before synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
